Potassium;2-aminoethyl carboxymethyl phosphate

Description

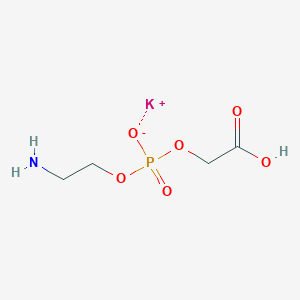

Potassium;2-aminoethyl carboxymethyl phosphate (structural formula inferred) is a phosphate ester derivative combining a 2-aminoethyl group, a carboxymethyl group, and a phosphate moiety, with potassium as the counterion. The presence of both amino and carboxymethyl groups may enhance solubility and reactivity, distinguishing it from simpler phosphate salts.

Properties

IUPAC Name |

potassium;2-aminoethyl carboxymethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO6P.K/c5-1-2-10-12(8,9)11-3-4(6)7;/h1-3,5H2,(H,6,7)(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKDQCZVSYQNHP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)([O-])OCC(=O)O)N.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9KNO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium;2-aminoethyl carboxymethyl phosphate typically involves the reaction of 2-aminoethyl carboxymethyl phosphate with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality. The industrial production methods also incorporate purification steps to remove any impurities and ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Potassium;2-aminoethyl carboxymethyl phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products. For example, oxidation reactions may involve the use of hydrogen peroxide or potassium permanganate, while reduction reactions may use sodium borohydride or lithium aluminum hydride .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions may produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

Potassium;2-aminoethyl carboxymethyl phosphate has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations and as a catalyst in certain reactions. In biology, the compound is studied for its potential role in cellular processes and as a biochemical probe .

In medicine, this compound is investigated for its potential therapeutic applications, including its use as a drug delivery agent and in the development of new pharmaceuticals. In industry, the compound is utilized in the production of specialty chemicals and as an additive in various formulations .

Mechanism of Action

The mechanism of action of Potassium;2-aminoethyl carboxymethyl phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

2-Aminoethyl dihydrogen phosphate (O-phosphorylethanolamine)

- Molecular Formula : H₂NCH₂CH₂OPO(OH)₂

- Molecular Weight : 141.06 g/mol

- Properties : Water-soluble, stable under neutral pH. Used as a reference standard in ³¹P-NMR due to its distinct chemical shift (~0.9 ppm) .

- Applications : Biochemical research (e.g., enzymatic studies, glycation reactions) , and precursor for synthetic receptors .

Calcium 2-aminoethyl phosphate

- Molecular Formula : Ca(H₂NCH₂CH₂OPO₃) (inferred)

- Properties: Limited solubility in water; industrial handling requires protective equipment to avoid dust inhalation .

- Applications : Industrial uses (details unspecified); safety protocols emphasize avoiding environmental contamination .

- Distinction : The calcium counterion reduces solubility compared to potassium, limiting biomedical applicability.

Functional Analogs

Potassium dihydrogen phosphate (KH₂PO₄)

- Molecular Weight : 136.09 g/mol

- Properties : Highly water-soluble; buffering capacity in pH 4.5–7.5 .

- Applications: Buffer in chromatography (e.g., carboxymethyl cellulose columns) , cell culture media, and diagnostic reagents .

- Distinction: Lacks organic functional groups (amino, carboxymethyl), making it unsuitable for covalent modification or targeted bioactivity.

Carboxymethyl cellulose (CMC)

- Structure : Cellulose derivative with carboxymethyl (-CH₂COOH) substitutions.

- Properties : Water-soluble, viscous; biocompatible .

- Applications : Drug encapsulation , saliva mimic solutions , and enzyme stabilization .

- Distinction : The polysaccharide backbone differs from the phosphate-ester core of the target compound, affecting charge density and metal-binding capacity.

Comparative Data Table

Research Findings and Key Distinctions

Stability and Reactivity

- Phosphate Buffers : Potassium phosphate buffers are critical in enzyme purification (e.g., lactic dehydrogenase) due to pH stability . The target compound’s phosphate group may offer buffering capacity, while its organic moieties could interact with proteins or metals .

- Glycation Reactions : Carboxymethyl lysine formation in Maillard reactions is accelerated by transition metals . The carboxymethyl group in the target compound might participate in similar pathways, warranting caution in biochemical assays.

Industrial and Biomedical Potential

- Drug Delivery : Sodium carboxymethyl cellulose is used in capsule shells , suggesting the target compound could serve as a degradable polymer or excipient.

- Safety Profile: Calcium 2-aminoethyl phosphate requires stringent dust control ; the potassium analog may pose fewer handling risks due to higher solubility.

Biological Activity

Potassium;2-aminoethyl carboxymethyl phosphate (CAS No. 1803606-96-3) is a compound that has garnered attention in various fields, particularly in biochemistry and pharmacology. Its unique structure allows it to interact with biological systems, leading to significant implications for drug delivery and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its phosphate group, which is crucial for its biological interactions. The compound's structure can be summarized as follows:

- Chemical Formula : C₅H₁₄KNO₄P

- Molecular Weight : 201.24 g/mol

The presence of the aminoethyl group enhances its solubility in biological fluids, facilitating its interaction with cellular components.

The biological activity of this compound primarily involves its role as a phosphate donor and a modulator of enzymatic activity. It is believed to interact with specific enzymes, influencing metabolic pathways. Key mechanisms include:

- Phosphate Group Interaction : The phosphate moiety can participate in phosphorylation reactions, which are critical for many cellular processes.

- Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes, affecting their catalytic activity and influencing metabolic rates.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential applications in drug delivery systems and therapeutic contexts.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Activity : A study investigated the compound's effects on various bacterial strains, demonstrating significant inhibition against Escherichia coli and Staphylococcus aureus. The results suggest potential applications in developing antimicrobial agents.

- Oligonucleotide Delivery : Research focused on the use of this compound conjugated with oligonucleotides showed enhanced cellular uptake and splice-switching activity in human osteosarcoma cells. This indicates its potential as a carrier for gene therapy applications .

- Polymeric Nanoparticles : The compound has been incorporated into polymeric nanoparticles to improve drug bioavailability and targeting. Studies have shown that these nanoparticles can sustain drug release and enhance therapeutic efficacy against ocular diseases .

Research Findings

Recent advancements have highlighted the versatility of this compound in various biomedical applications:

- Stability Enhancement : Modifications involving this compound have been shown to confer stability to oligonucleotides against enzymatic degradation, making it a valuable tool in RNA-based therapies .

- Mucoadhesive Properties : Its incorporation into mucoadhesive formulations has improved retention time in the gastrointestinal tract, suggesting potential for oral drug delivery systems .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing potassium 2-aminoethyl carboxymethyl phosphate, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves neutralization reactions between phosphoric acid derivatives and potassium hydroxide. For example, potassium dihydrogen phosphate is prepared by reacting phosphoric acid with potassium carbonate in stoichiometric ratios . To optimize purity:

- Use controlled pH adjustments (e.g., maintaining pH 4.4–6.8 via KOH, as in buffer systems ).

- Employ recrystallization steps with solvents like ethanol/water mixtures to remove impurities.

- Validate purity via HPLC or ion chromatography, ensuring >99% purity as required for biological studies .

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of potassium 2-aminoethyl carboxymethyl phosphate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use P NMR to confirm phosphate group integrity (chemical shifts ~0–5 ppm for organophosphates) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., P=O stretching at 1250–1200 cm, NH bending at 1600 cm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode detects molecular ions ([M–H]) and fragmentation patterns .

Q. What are the key parameters to monitor during the crystallization process of potassium 2-aminoethyl carboxymethyl phosphate?

- Methodological Answer :

- Temperature Control : Maintain 4–8°C during cooling to promote uniform crystal nucleation .

- Solvent Composition : Use aqueous ethanol (70–80% v/v) to balance solubility and crystallization kinetics.

- Supersaturation Levels : Monitor via conductivity or turbidity measurements to avoid amorphous precipitates .

Advanced Research Questions

Q. How can researchers address discrepancies in reported thermodynamic stability data for phosphate-containing compounds?

- Methodological Answer :

- Controlled Degradation Studies : Perform accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) to identify hydrolysis products .

- Quantitative Analysis : Use LC-MS to differentiate degradation products (e.g., free 2-aminoethanol or carboxymethyl phosphate) from synthetic intermediates .

- Cross-Validate Data : Compare results across multiple analytical platforms (e.g., NMR, HPLC) to resolve contradictions in degradation pathways .

Q. What methodological considerations are critical when analyzing the interaction of potassium 2-aminoethyl carboxymethyl phosphate with biological membranes?

- Methodological Answer :

- Membrane Model Systems : Use phosphatidylcholine liposomes (prepared via extrusion, as in ) to mimic eukaryotic membranes.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, K) under physiological pH (6.8–7.4) .

- Fluorescence Anisotropy : Track changes in membrane fluidity using probes like DPH (1,6-diphenyl-1,3,5-hexatriene) .

Q. How should researchers design experiments to differentiate hydrolytic degradation products from synthetic intermediates?

- Methodological Answer :

- Isotopic Labeling : Synthesize O-labeled phosphate to trace hydrolysis via MS isotope patterns .

- Time-Resolved Sampling : Collect aliquots at 0, 24, and 48 hours during stability studies to map degradation kinetics .

- Enzymatic Profiling : Incubate with alkaline phosphatase to distinguish enzymatically cleaved products from synthetic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.